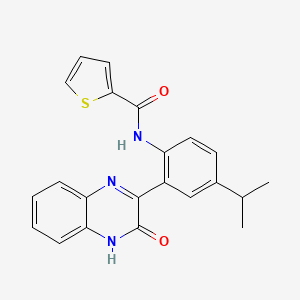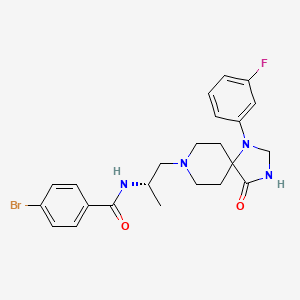
Molybdenum disilver tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum disilver tetraoxide is an inorganic compound with the chemical formula Ag₂MoO₄ It is a silver molybdate, where molybdenum is in the oxidation state +6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum disilver tetraoxide can be synthesized through various methods, including solid-state reactions and precipitation techniques. One common method involves the reaction of silver nitrate (AgNO₃) with sodium molybdate (Na₂MoO₄) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as hydrothermal synthesis. This method involves the reaction of silver and molybdenum precursors under high pressure and temperature conditions in an autoclave. The hydrothermal method allows for better control over the particle size and morphology of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum disilver tetraoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where the silver ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically involve the use of other metal salts in aqueous solutions.
Major Products Formed:
Oxidation: The major products depend on the specific reaction conditions but may include higher oxidation state molybdenum compounds.
Reduction: Reduced forms of molybdenum, such as molybdenum dioxide (MoO₂), can be formed.
Substitution: The products vary based on the substituting cation but generally include new metal molybdates.
Wissenschaftliche Forschungsanwendungen
Molybdenum disilver tetraoxide has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential antimicrobial properties.
Medicine: Its potential use in medical imaging and as a therapeutic agent is being investigated.
Industry: It is used in the production of advanced materials, including sensors and electronic devices.
Wirkmechanismus
The mechanism by which molybdenum disilver tetraoxide exerts its effects is primarily through its redox properties. It can facilitate electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application but generally include interactions with organic and inorganic substrates.
Vergleich Mit ähnlichen Verbindungen
Molybdenum trioxide (MoO₃): Known for its use in catalysis and as a precursor to other molybdenum compounds.
Silver molybdate (Ag₂MoO₄): Similar in composition but with different structural and electronic properties.
Molybdenum dioxide (MoO₂): A reduced form of molybdenum oxide with distinct chemical behavior.
Eigenschaften
CAS-Nummer |
13765-74-7 |
|---|---|
Molekularformel |
AgMoO |
Molekulargewicht |
219.82 g/mol |
IUPAC-Name |
molybdenum;oxosilver |
InChI |
InChI=1S/Ag.Mo.O |
InChI-Schlüssel |
QGGYFTDRNKQQNT-UHFFFAOYSA-N |
SMILES |
[Mo+6].[Ag+].[Ag+].[O-2].[O-2].[O-2].[O-2] |
Kanonische SMILES |
O=[Ag].[Mo] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Molybdenum disilver tetraoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)


